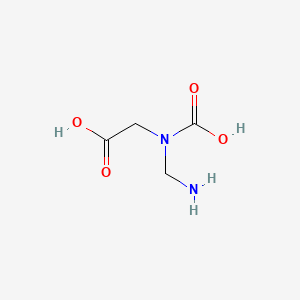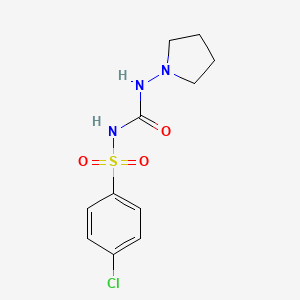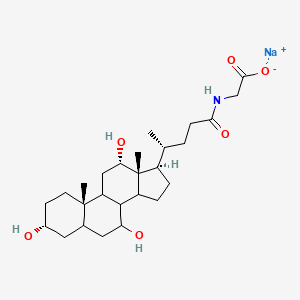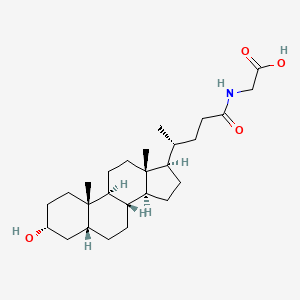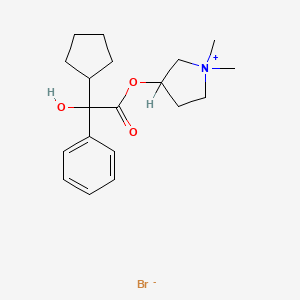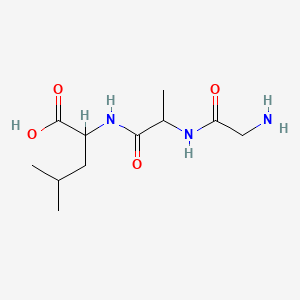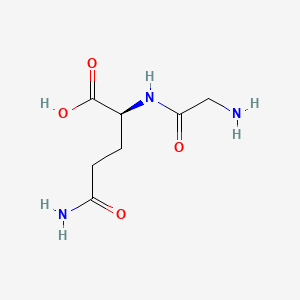
GNF-PF-3777
Descripción general
Descripción
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .
Synthesis Analysis
The synthesis of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .Molecular Structure Analysis
The InChI code for 8-Nitroindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .It is stable if stored as directed and should be protected from light and heat .
Aplicaciones Científicas De Investigación
Investigación del Cáncer
GNF-PF-3777: ha demostrado ser prometedor en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de varias líneas celulares cancerosas. Inhibe la indolamina 2,3-dioxigenasa 1 (IDO1) recombinante humana, que está involucrada en la resistencia inmunitaria tumoral . El compuesto se ha probado contra células de cáncer de glioblastoma, pulmón, melanoma, próstata y riñón, mostrando una inhibición significativa del crecimiento .
Tratamiento de Enfermedades Infecciosas
Este compuesto exhibe actividad contra M. tuberculosis y Staphylococcus aureus resistente a la meticilina (MRSA), que son amenazas significativas en el campo de las enfermedades infecciosas . Sus propiedades antimicrobianas lo convierten en un candidato potencial para desarrollar nuevos tratamientos para estas infecciones difíciles de tratar.
Actividad Antiparasitaria
8-Nitrotriptantina: es activo contra T. brucei, el parásito responsable de la enfermedad del sueño africana . Esta actividad sugiere que podría desarrollarse en un tratamiento para esta enfermedad, que es endémica en ciertas regiones de África.
Inmunología e Inflamación
El compuesto es un potente inhibidor de la indolamina 2,3-dioxigenasa 2 humana (hIDO2), una enzima que juega un papel en la inmunorregulación . Al inhibir hIDO2, this compound podría utilizarse para modular las respuestas inmunitarias en diversas enfermedades inflamatorias.
Investigación Antimalárica
This compound se ha identificado como un posible agente antimalárico. Su estructura es similar a otros compuestos indoloquinazolina que han demostrado ser eficaces en el tratamiento de parásitos de la malaria in vitro e in vivo .
Estudios de Metabolismo Celular
El compuesto puede utilizarse para detectar el metabolismo reductivo en las células, lo cual es crucial para comprender las respuestas celulares a diversos estímulos y el mecanismo de acción de diferentes fármacos .
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Mecanismo De Acción
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Propiedades
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



